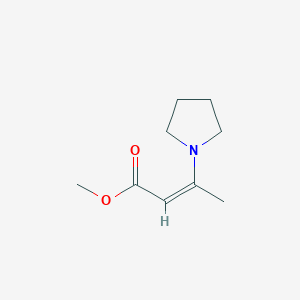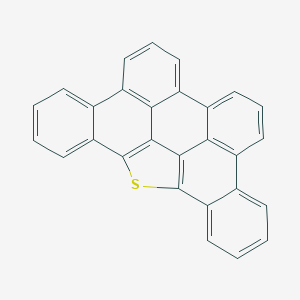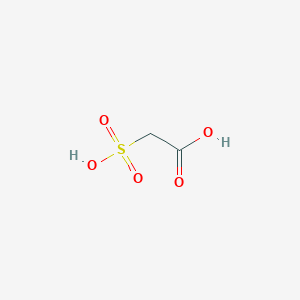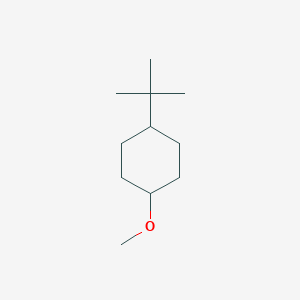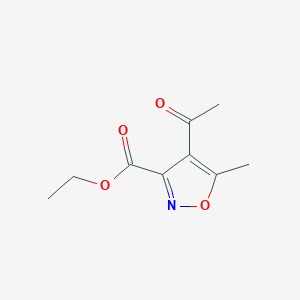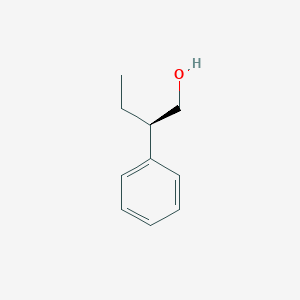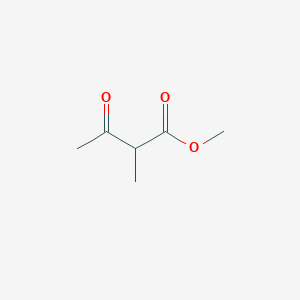
N-Methyl-p-toluamide
概要
説明
N-Methyl-p-toluamide, also known as N,4-Dimethylbenzamide, is an aromatic secondary amine . It has a molecular formula of C9H11NO and a molecular weight of 149.19 g/mol . The IUPAC name for N-Methyl-p-toluamide is N,4-dimethylbenzamide .
Synthesis Analysis
While specific synthesis methods for N-Methyl-p-toluamide were not found in the search results, a related compound, N,N-diethyl-m-toluamide (DEET), is synthesized from m-toluic acid and diethylamine . The synthesis of N-Methyl-p-toluamide might involve similar reagents and steps.
Molecular Structure Analysis
The molecular structure of N-Methyl-p-toluamide consists of a benzene ring substituted with a methyl group and a carbonyl group linked to a nitrogen atom, which is further linked to a methyl group . The InChI representation of the molecule is InChI=1S/C9H11NO/c1-7-3-5-8(6-4-7)9(11)10-2/h3-6H,1-2H3,(H,10,11) .
Physical And Chemical Properties Analysis
N-Methyl-p-toluamide has a density of 1.0±0.1 g/cm³, a boiling point of 293.2±19.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 44.7±0.3 cm³, a polar surface area of 29 Ų, and a molar volume of 146.1±3.0 cm³ .
科学的研究の応用
Insect Repellent
N-Methyl-p-toluamide: is widely recognized for its use as an active ingredient in commercial insect repellents. It is particularly effective against mosquitoes, flies, ticks, and other biting insects. The compound works by interfering with the olfactory receptors of these insects, making it difficult for them to locate humans .
Organic Synthesis
N-Methyl-p-toluamide: is utilized in organic synthesis as a reagent for introducing the N-methyl-p-tolyl moiety into target molecules. This can be particularly useful in the synthesis of complex organic compounds where this functional group is required .
Safety and Hazards
作用機序
Target of Action
N-Methyl-p-toluamide, also known as N,4-Dimethylbenzamide or DEET, is primarily used as an insect repellent . It is widely used to repel biting pests such as mosquitoes and ticks .
Mode of Action
Recent studies suggest that DEET is an acetylcholinesterase inhibitor . Deet was found to be a poor acetylcholinesterase inhibitor, even at a concentration of 10 mm . Neurophysiological recordings showed that DEET had excitatory effects on the housefly larval central nervous system . These findings suggest DEET is likely targeting octopaminergic synapses to induce neuroexcitation and toxicity in insects .
Biochemical Pathways
DEET is metabolized in humans by cytochrome P450 enzymes into the primary metabolites N,N-diethyl-m-hydroxymethylbenzamide (BALC) and Nethyl-m-toluamide (ET) . It appears that the CYP2B6 and CYP2C19 enzymes are the principal P450s responsible for the metabolism of DEET .
Pharmacokinetics
It is known that deet is metabolized by cytochrome p450 enzymes . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of DEET and their impact on its bioavailability.
Result of Action
The ion channel blocking action of DEET in neurons may contribute to the numbness experienced after inadvertent application to the lips or mouth of humans . DEET also blocked Na+ and K+ channels in patch clamped rat cortical neurons, with IC50 values in the micromolar range .
Action Environment
DEET is often sold and used in spray or lotion in concentrations up to 100% . Higher concentrations can be safely applied to clothing, although it may damage some types of synthetic fibers . Environmental factors such as temperature, humidity, and the presence of other substances can influence the action, efficacy, and stability of DEET.
特性
IUPAC Name |
N,4-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7-3-5-8(6-4-7)9(11)10-2/h3-6H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIOOTTWDRFBKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40171465 | |
| Record name | N-Methyl-p-toluamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-p-toluamide | |
CAS RN |
18370-11-1 | |
| Record name | N-Methyl-p-toluamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018370111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-p-toluamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-phenyl-](/img/structure/B94327.png)
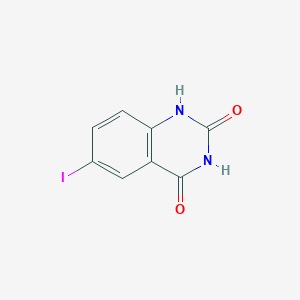
![3-Azaspiro[5.5]undecane](/img/structure/B94333.png)
